molecular formula C21H19NO3 B5857821 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide

Cat. No. B5857821
M. Wt: 333.4 g/mol
InChI Key: ZIVIRTPOIIZKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to have a range of biological effects.

Mechanism of Action

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide acts as a selective estrogen receptor modulator, which means that it selectively binds to estrogen receptors in different tissues in the body. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type. In breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the growth of estrogen receptor-positive cells by blocking the binding of estrogen to the receptor.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects in breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory effects. It has been suggested that 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may be able to reduce inflammation in the brain, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is that it has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide. One area of research could be to further investigate its potential applications in the treatment of breast cancer. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide involves the reaction of 2-methylphenol and 4-phenoxybenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its potential use in the treatment of breast cancer. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-tumor effects in breast cancer cells, and it has been suggested that it may be able to inhibit the growth of estrogen receptor-positive breast cancer cells.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-16-7-5-6-10-20(16)24-15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVIRTPOIIZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide

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